N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide
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Overview
Description
N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to yield the desired acetohydrazide derivative .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to the modulation of cellular processes, such as inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C11H11N3OS |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N'-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C11H11N3OS/c1-8(15)13-14-11-12-10(7-16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15) |
InChI Key |
KRVULIVFYNLJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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